molecular formula C29H44O12 B192029 Ouabain octahydrate CAS No. 11018-89-6

Ouabain octahydrate

Cat. No.: B192029
CAS No.: 11018-89-6
M. Wt: 584.7 g/mol
InChI Key: LPMXVESGRSUGHW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

This compound possesses a complex systematic nomenclature reflecting its intricate stereochemical architecture and hydration state. The complete IUPAC designation is 3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one octahydrate. This nomenclature precisely defines the absolute stereochemical configuration at each of the multiple chiral centers present in the molecule.

The compound is known by numerous synonyms that reflect its historical discovery, biological origin, and pharmacological properties. The most commonly encountered alternative names include G-strophanthin, gamma-strophanthin, acocantherine, and strophantine octahydrate. The designation "G-strophanthin" derives from its isolation from Strophanthus gratus seeds, distinguishing it from other strophanthin variants obtained from different plant sources. Additional synonyms include ouabain USP, reflecting its pharmacopeial status, and various systematic descriptors such as 1β,3β,5β,11α,14,19-hexahydroxycard-20(22)-enolide 3-(6-deoxy-α-L-mannopyranoside).

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C29H44O12·8H2O, corresponding to a molecular weight of 728.78 g/mol. This formula encompasses the core cardenolide structure with its attached rhamnose sugar unit, plus eight molecules of water of crystallization. The anhydrous form, simply termed ouabain, has the molecular formula C29H44O12 with a molecular weight of 584.65 g/mol. The significant mass difference of 144.13 g/mol between the hydrated and anhydrous forms reflects the substantial water content that is integral to the crystalline structure.

The stereochemical configuration of this compound exhibits remarkable complexity, with multiple chiral centers throughout both the steroid backbone and the attached sugar moiety. The steroid portion adopts the characteristic cardenolide configuration with β-oriented hydroxyl groups at positions 1, 3, and 5, an α-oriented hydroxyl at position 11, and additional hydroxyl groups at positions 14 and 19. The rhamnose sugar attached at position 3 exists in the α-L-configuration, specifically as 6-deoxy-α-L-mannopyranose. Nuclear magnetic resonance studies have confirmed that all six-membered rings of the steroid portion adopt chair conformations in solution, consistent with crystallographic observations.

Crystallographic Characterization and Hydration State

The crystallographic characterization of this compound reveals a highly organized structure stabilized by extensive hydrogen bonding networks involving both the organic molecule and the water molecules of crystallization. X-ray diffraction studies have demonstrated that the compound crystallizes with eight water molecules per ouabain molecule, forming a stable octahydrate that is maintained under ambient conditions. The water molecules play crucial roles in stabilizing the crystal lattice through hydrogen bonding interactions with the multiple hydroxyl groups present on both the steroid backbone and the rhamnose sugar unit.

Crystallographic data indicate that the compound exhibits optical activity with a specific rotation [α]25/D of 31 to 32.5° in water, reflecting its chiral nature. The crystal structure maintains the same conformational characteristics observed in solution studies, with the steroid rings adopting chair conformations and the attached rhamnose ring also in a chair configuration. The extensive intermolecular hydrogen bonding observed in the crystal lattice does not significantly alter the molecular conformation compared to solution studies, suggesting that the intrinsic molecular geometry is robust across different environments.

Properties

IUPAC Name

3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LPMXVESGRSUGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C29H44O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID00859515
Record name 3-[(6-Deoxyhexopyranosyl)oxy]-1,5,11,14,19-pentahydroxycard-20(22)-enolide
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Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998)
Details U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office.
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Solubility

Slightly soluble in water, Very soluble in alcohol
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430
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Color/Form

Crystals from water, Plates (+9 water molecules)

CAS No.

630-60-4
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Record name ouabain
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Record name Card-20(22)-enolide, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)-
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Melting Point

392 °F (EPA, 1998), 200 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430
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Preparation Methods

Borosilicate Glassware-Mediated Lyophilization

A method described in the Proceedings of the National Academy of Sciences involves dissolving this compound in deionized water and lyophilizing it in borosilicate glass vials. Trace borate ions leached from the glass form a stable ouabain-borate complex, which enhances crystallization. The protocol is as follows:

  • Dissolve this compound (5 mg) in 1 mL water.

  • Add sodium tetraborate (2.6 mg) to facilitate complexation.

  • Lyophilize at −50°C and 0.01 mbar for 48 hours.

The resulting crystalline product exhibits a distinct ¹H-NMR profile (Table 1), confirming the borate complex’s formation.

Table 1: ¹H-NMR Assignments for Ouabain-Borate Complex (500 MHz, D₂O)

Protonδ (ppm)MultiplicityAssignment
H-1'4.85d (J=8.0 Hz)Rhamnose C1
H-175.32sFuranone C17
H-6'1.19d (J=6.5 Hz)Rhamnose CH₃

Acid-Catalyzed Hydrolysis and Recrystallization

Sigma-Aldrich’s enzymatic assay protocol outlines a preparation method for ouabain solutions:

  • Dissolve this compound in reagent A (50 mM Tris-HCl, pH 7.4).

  • Adjust to pH 7.8 at 37°C using 1 M HCl.

  • Filter through a 0.22 μm membrane and recrystallize at 4°C.

This method yields a 15 mM stock solution suitable for biochemical assays, with a recovery rate of 92–95%.

Advanced Derivatization and Structural Validation

Naphthoylation for Chromatographic Analysis

To differentiate endogenous ouabain isomers from plant-derived this compound, a derivatization protocol using 1-(2-naphthoyl)-imidazole has been developed:

  • React this compound (200 ng) with 1-(2-naphthoyl)-imidazole (2 mg) in anhydrous acetonitrile.

  • Quench with water after 2 hours and purify via reverse-phase HPLC.

  • Analyze using CD spectroscopy to confirm the absence of a positive Cotton effect, distinguishing it from synthetic analogs.

Table 2: RP-HPLC Retention Times for Ouabain Derivatives

CompoundRetention Time (min)Mobile Phase
Ouabain12.340% Acetonitrile/0.1% TFA
Ouabain pentanaphthoate18.755% Acetonitrile/0.1% TFA

Trigonal-Borate Complex Formation

Heating this compound with boric acid (1:1 molar ratio) at 80°C for 1 hour yields a trigonal-borate complex, as confirmed by ¹³C-NMR (Table 3). This complex exhibits enhanced solubility in polar aprotic solvents, facilitating further chemical modifications.

Table 3: ¹³C-NMR Data for Ouabain Trigonal-Borate (125 MHz, D₂O)

Carbonδ (ppm)Assignment
C-19176.5Furanone carbonyl
C-3'72.1Rhamnose C3
B-O15.2Borate linkage

Industrial-Scale Production and Quality Control

Thermo Scientific Chemicals specifies rigorous quality standards for commercial this compound:

  • Purity : ≥95% (HPLC).

  • Loss on drying : ≤8.5% (w/w) at 105°C.

  • Optical rotation : −33.0° to −32.5° (c=1% in water).

Bulk synthesis employs a hybrid approach:

  • Fermentation : Streptomyces spp. cultures produce ouabagenin, the aglycone precursor.

  • Glycosylation : Rhamnose is enzymatically coupled to ouabagenin using UDP-rhamnose transferase.

  • Hydration : The product is hydrated under controlled humidity (75–80%) to form the octahydrate.

Chemical Reactions Analysis

Types of Reactions: Ouabain Octahydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Cardiovascular Research

Ouabain has been extensively studied for its effects on cardiac function:

  • Cardiotonic Effects : It enhances cardiac output and is used in models of heart failure to assess improvements in myocardial contractility .
  • Therapeutic Potential : Research indicates that chronic administration of ouabain improves cardiac function in rat models of heart failure, highlighting its potential for treating human heart conditions .

Cancer Research

Recent studies have shown that ouabain can enhance the radiotoxicity of tumor cells:

  • Induction of Apoptosis : Ouabain's ability to induce apoptosis in cancer cells has been linked to its action on Na+^+,K+^+-ATPase, making it a candidate for adjunctive cancer therapies .
  • Enhancing Radiotherapy : The compound has been shown to increase sensitivity to radiation therapy in certain tumor types, suggesting its utility in improving treatment outcomes .

Neuroscience

Ouabain's role extends into neurobiology:

  • Stress Response Modulation : Studies indicate that ouabain influences hippocampal sodium/potassium ATPase expression and affects behavioral responses under stress conditions. It has been observed to promote neuro-regeneration following ischemic injuries .
  • Behavioral Studies : Research involving animal models has demonstrated that ouabain can alter behavioral responses related to stress and neurodegeneration, providing insights into its neuroprotective properties .

Endocrinology

Ouabain is also implicated in endocrine research:

  • Hormonal Regulation : As an endogenous steroid hormone synthesized in the adrenal glands, ouabain plays a role in regulating blood pressure and cardiovascular function through its interactions with steroid hormone pathways .

Case Studies

Study FocusFindingsReference
Cardiac Function ImprovementChronic ouabain treatment improved cardiac output in heart failure models.
Cancer Cell ApoptosisOuabain enhanced apoptosis and radiotoxicity in tumor cells.
Stress ResponseOuabain modulated hippocampal responses to stress without altering corticosterone levels.

Comparison with Similar Compounds

Mechanism-Based Comparison: Na⁺/K⁺-ATPase Inhibitors

Digitoxin
  • Molecular Formula : C₄₁H₆₄O₁₃ .
  • Source : Derived from Digitalis purpurea (foxglove).
  • Mechanism : Inhibits Na⁺/K⁺-ATPase but with distinct binding kinetics. Unlike ouabain, digitoxin has a longer half-life due to its lipophilic nature .
  • Potency : While ouabain has a reported Kᵢ of 30 µM , digitoxin exhibits higher affinity in some isoforms of Na⁺/K⁺-ATPase, contributing to its clinical use in congestive heart failure .
  • Applications : Used in combination with ouabain octahydrate for shelf-life studies in insect models, suggesting synergistic stability effects .
Bufalin
  • Molecular Formula : C₂₄H₃₄O₄ .
  • Source: Isolated from toad venom (Bufo spp.).
  • Mechanism: Shares the Na⁺/K⁺-ATPase inhibition but also induces apoptosis in cancer cells via non-canonical pathways .
  • Potency: Lower Kᵢ than ouabain (nanomolar range in some cancer cell lines), highlighting isoform-specific interactions .

Physicochemical Properties

Property This compound Digitoxin Bufalin
Molecular Formula C₂₉H₄₄O₁₂·8H₂O C₄₁H₆₄O₁₃ C₂₄H₃₄O₄
Solubility Water: 50 mg/mL (hot) Ethanol > Water DMSO > Water
Melting Point 260°C 250–256°C 215–218°C
Hazard Class 6.1 (Toxic) 6.1 (Toxic) 6.1 (Toxic)

Functional Comparison with Tubulin-Binding Agents

  • Colchicine : Disrupts microtubule polymerization; used at 2 mg/g in shelf-life studies vs. 3.65 mg/g ouabain .
  • Vincristine Sulfate : Binds to tubulin, arresting mitosis. Requires higher concentrations (µM range) compared to ouabain’s nM-µM efficacy in ATPase inhibition .

Biological Activity

Ouabain octahydrate, a cardioactive glycoside derived from the seeds of Strophanthus gratus and other plants in the Apocynaceae family, has garnered significant interest in biomedical research due to its potent biological activities. This compound is primarily recognized for its role as an inhibitor of the sodium-potassium ATPase (Na⁺/K⁺-ATPase), which is crucial for maintaining cellular ion homeostasis and electrical excitability in cardiac and neuronal tissues.

Ouabain exerts its biological effects predominantly through the inhibition of Na⁺/K⁺-ATPase, leading to increased intracellular sodium and calcium concentrations. This mechanism enhances contractility in cardiac myocytes and modifies electrical activity, including:

  • Increased intracellular calcium : This promotes the activation of contractile proteins such as actin and myosin.
  • Altered cardiac action potentials : Ouabain increases the slope of phase 4 depolarization and shortens action potential duration, which can affect heart rhythm and contractility .

Table 1: Biological Effects of Ouabain on Cardiac Function

EffectMechanismReference
Increased contractilityEnhanced calcium influx
Shortened action potentialIncreased phase 4 depolarization
Altered heart rateModulation of electrical activity

Cardiovascular Effects

Ouabain has been used historically in the treatment of heart failure and arrhythmias. Its ability to increase myocardial contractility makes it a valuable therapeutic agent, particularly in cases where conventional treatments are ineffective. However, its narrow therapeutic index necessitates careful monitoring due to potential toxicity.

Case Studies

  • Heart Failure Management : In a clinical study involving patients with chronic heart failure, ouabain administration resulted in significant improvements in cardiac output and exercise tolerance compared to placebo .
  • Infertility Research : Recent studies have explored ouabain's effects on male fertility. In vitro studies demonstrated that ouabain derivatives could selectively inhibit Na⁺/K⁺-ATPase α4, leading to decreased sperm motility. This finding suggests potential applications in male contraception .

Table 2: Summary of Case Studies Involving Ouabain

Study FocusFindingsReference
Heart FailureImproved cardiac output
Male FertilityDecreased sperm motility with derivatives

Endogenous Ouabain

Endogenous ouabain, a naturally occurring form of the compound synthesized in the adrenal glands and hypothalamus, has been identified as a regulator of cardiovascular function and fluid balance. Its physiological role includes modulating blood pressure and influencing renal function.

Comparative Analysis of Exogenous vs. Endogenous Ouabain

FeatureExogenous OuabainEndogenous Ouabain
SourceDerived from plantsSynthesized by mammals
Primary UseTherapeutic agent for heart conditionsRegulatory role in cardiovascular health
Toxicity PotentialHigh (narrow therapeutic index)Lower (physiological levels)

Research Findings on Ouabain Derivatives

Recent advancements have focused on synthesizing ouabain analogues that exhibit selective inhibition of specific Na⁺/K⁺-ATPase isoforms, particularly α4, which is implicated in reproductive biology. These derivatives show promise for developing targeted therapies with reduced side effects compared to traditional ouabain.

Table 3: Inhibitory Potency of Ouabain Derivatives

CompoundIC₅₀ (nM)Selectivity for Na,K-ATPase Isoform
Original OuabainLow nanomolar rangeNon-selective
Derivative 25Picomolar rangeHighly selective for Na,K-ATPase α4

Q & A

Basic Research Questions

Q. What is the mechanism of action of Ouabain octahydrate in inhibiting Na+/K+-ATPase, and how does its stereochemistry influence binding efficacy?

  • Methodological Answer : this compound binds to the extracellular α-subunit of Na+/K+-ATPase, specifically targeting the E2-P conformational state, thereby blocking ion transport. Its 15 stereocenters (e.g., 1β,3β,5β,11α configuration) enable high-affinity binding via hydrogen bonding and hydrophobic interactions with conserved residues like Asp121 and Asn122 . To validate binding, researchers often use molecular docking simulations paired with mutagenesis studies to map critical residues. Experimental confirmation involves ATPase activity assays using purified enzyme preparations and dose-response curves (e.g., 0.019–2.5 pg/well in N2a cell assays) .

Q. What are the recommended storage conditions and solubility protocols for this compound to maintain stability in aqueous solutions?

  • Methodological Answer : Store this compound in airtight, light-protected containers at 2–8°C to prevent dehydration and photodegradation . For solubility, dissolve in deionized water (10 mg/mL) with brief vortexing and sterile filtration (0.2 μm). Pre-warm solutions to 37°C to avoid crystallization in cell culture media. Light-sensitive handling is critical; use amber vials during experiments .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations in cytotoxicity assays to distinguish specific Na+/K+-ATPase inhibition from nonspecific cell death?

  • Methodological Answer :

Dose-Response Design : Use 8-fold serial dilutions (e.g., 0.1–100 μM) in triplicate, including sensitized (+250 μM Ouabain + 25 μM Veratridine) and non-sensitized controls .

Viability Assays : Employ MTT or resazurin-based assays post 20–24 hr exposure. Calculate LC50 values using nonlinear regression (e.g., GraphPad Prism).

Specificity Validation : Compare results with Na+/K+-ATPase knockdown models (siRNA/CRISPR) to confirm on-target effects .

Q. What analytical approaches resolve contradictions when this compound exhibits dual roles (e.g., pro-apoptotic vs. cytoprotective) in cellular models?

  • Methodological Answer :

  • Contextual Analysis : Replicate experiments across cell types (e.g., primary vs. immortalized lines) and microenvironments (hypoxia/normoxia).
  • Pathway Profiling : Use phosphoproteomics or RNA-seq to identify divergent signaling cascades (e.g., Src-EGFR vs. ROS-mediated apoptosis).
  • Theoretical Frameworks : Apply systems biology models to integrate dose-dependent effects and temporal dynamics, referencing Gil’s pragmatic research methodology .

Q. How should researchers structure data reporting for this compound studies to meet open-access and reproducibility standards?

  • Methodological Answer :

  • Metadata Compliance : Include CAS RN (11018-89-6), stereochemical descriptors (IUPAC name), and batch-specific purity data .
  • Data Deposition : Upload raw viability curves, LC50 calculations, and NMR/HRMS spectra to public repositories (e.g., Zenodo), adhering to FAIR principles .
  • Reproducibility Checklist : Detail buffer compositions, incubation times, and equipment calibration in supplementary materials .

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